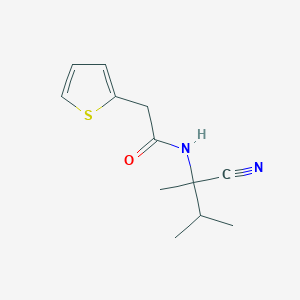

![molecular formula C21H18O4 B2463431 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methylbenzoate CAS No. 328022-51-1](/img/structure/B2463431.png)

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methylbenzoate is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that has been synthesized using various methods. The compound has been studied for its potential applications in scientific research, particularly in the areas of biochemistry and physiology.

Scientific Research Applications

1. Fluorescence and Metal Interaction Properties

The fluorescent and metal interaction properties of the 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen derivatives have been a subject of interest in recent research. The design and investigation of fluorescence probes are vital in various sciences like analytical, environmental, and medicinal chemistry. The derivatives have shown to be fluorescent molecules that display fluorescence enhancement in the presence of metals, suggesting their potential use in spectrofluorometry-based methodologies (Gülcan et al., 2022).

2. Synthesis and Biological Activity

The synthesis of 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen derivatives and their biological activity have been explored. The condensation of these compounds with substituted 1,1-diaminomethanes leads to Mannich bases containing a dialkylaminomethyl group, which showed low toxicity and potential as stimulants of the central and peripheral nervous systems, alongside neuroleptic and tranquilizing activities (Garazd et al., 2002).

3. Microwave-Assisted Cyclization

Research on microwave-assisted cyclization in the presence of K2CO3 to yield 6H-benzo[c]chromen-6-ones and their analogues has shown promising results. This method highlights the efficiency of microwave irradiation in the synthesis of these compounds, offering potential benefits in terms of reaction speed and yield optimization (Dao et al., 2018).

4. Antimicrobial Activity

The synthesis of tetrahydro-6H-benzo[c]chromen derivatives and their antimicrobial activity have been evaluated, showing promising results against various microorganisms. This research paves the way for the development of new antimicrobial agents based on the 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen structure (Soman & Thaker, 2013).

5. Synthesis of Fused Heterocycles

The compound has been used in the synthesis of various fused heterocycles, including 6H-benzo[c]chromenes, carbazoles, dibenzofurans, and dibenzooxepins, through intramolecular O-/N-arylations. This highlights its versatility in the synthesis of a wide range of organic compounds, which could have applications in pharmaceuticals and materials science (Singha et al., 2015).

properties

IUPAC Name |

(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 4-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O4/c1-13-6-8-14(9-7-13)20(22)24-15-10-11-17-16-4-2-3-5-18(16)21(23)25-19(17)12-15/h6-12H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUISDDYRWSGNRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C4=C(CCCC4)C(=O)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methylbenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

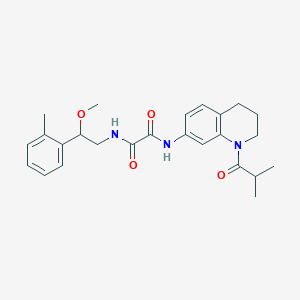

![1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2463349.png)

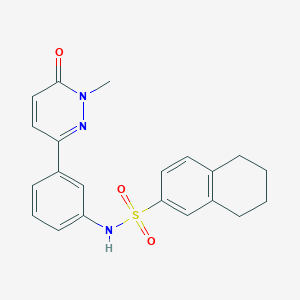

![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(6-ethoxypyridazin-3-yl)methanone](/img/structure/B2463350.png)

![3-Piperidin-4-yl-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride](/img/structure/B2463351.png)

![Methyl 1-[(4-chlorophenyl)amino]cyclopropane-1-carboxylate](/img/structure/B2463353.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)-N'-phenylurea](/img/structure/B2463354.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide](/img/structure/B2463355.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2463356.png)

![(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-amine](/img/structure/B2463359.png)

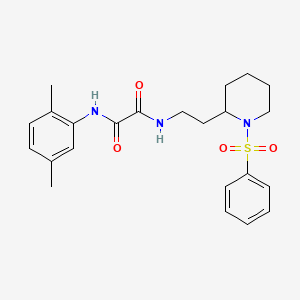

![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-3-(morpholine-4-carbonyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2463362.png)

![[2-(Tert-butylcarbamoylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2463366.png)